molecular formula C7H6ClN3 B13103538 2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile

2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile

Cat. No.: B13103538
M. Wt: 167.59 g/mol
InChI Key: MIQJOTPAPWALFB-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile is a heterocyclic organic compound with a pyrimidine ring structure. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, which includes a chloro group, two methyl groups, and a carbonitrile group, makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile typically involves the chlorination of 4,6-dimethylpyrimidine-5-carbonitrile. One common method is the reaction of 4,6-dimethylpyrimidine-5-carbonitrile with thionyl chloride (SOCl₂) under reflux conditions. This reaction introduces the chloro group at the 2-position of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reactions typically occur in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific conditions and reagents used.

Scientific Research Applications

2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The chloro group can participate in hydrogen bonding and van der Waals interactions, enhancing the binding affinity of the resulting molecules to their targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethylpyrimidine: Lacks the carbonitrile group, making it less versatile in certain synthetic applications.

    4,6-Dimethylpyrimidine-5-carbonitrile: Lacks the chloro group, which reduces its reactivity in nucleophilic substitution reactions.

Uniqueness

2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile is unique due to the presence of both the chloro and carbonitrile groups. This combination allows for a wider range of chemical modifications and applications compared to its similar compounds.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

2-chloro-4,6-dimethylpyrimidine-5-carbonitrile

InChI

InChI=1S/C7H6ClN3/c1-4-6(3-9)5(2)11-7(8)10-4/h1-2H3

InChI Key

MIQJOTPAPWALFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)C)C#N

Origin of Product

United States

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